2-Heptyl-1,3-dioxolane 2-Heptyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 4359-57-3
VCID: VC3765918
InChI: InChI=1S/C10H20O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3
SMILES: CCCCCCCC1OCCO1
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

2-Heptyl-1,3-dioxolane

CAS No.: 4359-57-3

Cat. No.: VC3765918

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

2-Heptyl-1,3-dioxolane - 4359-57-3

Specification

CAS No. 4359-57-3
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2-heptyl-1,3-dioxolane
Standard InChI InChI=1S/C10H20O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3
Standard InChI Key LWJBQKKNODYJEI-UHFFFAOYSA-N
SMILES CCCCCCCC1OCCO1
Canonical SMILES CCCCCCCC1OCCO1

Introduction

Fundamental Properties and Structural Characteristics

2-Heptyl-1,3-dioxolane represents an important member of the dioxolane family of organic compounds. The structure consists of a five-membered cyclic ether containing two oxygen atoms with a heptyl (seven-carbon) alkyl chain attached at the 2-position of the ring . This compound is also known by its synonym n-Octanal Ethylene Glycol Acetal, which indicates its formation pathway—the reaction between n-octanal and ethylene glycol .

The molecular formula of 2-Heptyl-1,3-dioxolane is C₁₀H₂₀O₂, with a precise molecular weight of 172.27 g/mol . The structural arrangement features the characteristic 1,3-dioxolane ring with oxygen atoms at positions 1 and 3, separated by carbon atoms. The heptyl chain extends from the carbon at position 2, creating a molecule with asymmetric properties that influence its chemical behavior and interactions .

The presence of the dioxolane ring confers stability to the molecule, while the heptyl chain contributes hydrophobic characteristics. This dual nature—the polar ether functionalities combined with the non-polar alkyl chain—makes 2-Heptyl-1,3-dioxolane particularly interesting for applications requiring amphiphilic properties. The molecular structure enables it to participate in various chemical reactions typical of both ethers and compounds with aliphatic chains.

Key Structural Elements

The core structural elements of 2-Heptyl-1,3-dioxolane include:

  • A five-membered 1,3-dioxolane ring containing two oxygen atoms

  • A heptyl (C₇H₁₅) substituent at the 2-position of the ring

  • Ether functionalities at the 1 and 3 positions

  • A hydrophobic aliphatic chain extending from the ring structure

This structural arrangement contributes to the compound's stability and reactivity patterns, making it suitable for various applications in organic synthesis and industrial processes.

Physical and Chemical Properties

2-Heptyl-1,3-dioxolane exhibits distinct physical and chemical properties that make it valuable for various applications. According to standard specifications, it appears as a colorless to light yellow clear liquid at room temperature . The compound has a boiling point of 97°C, which is relatively low compared to other compounds with similar molecular weights, likely due to the presence of the dioxolane ring structure .

The purity of commercially available 2-Heptyl-1,3-dioxolane is typically maintained at a minimum of 97.0% as measured by gas chromatography (GC) . This high purity standard ensures reliability in research and industrial applications.

Table 1: Physical and Chemical Properties of 2-Heptyl-1,3-dioxolane

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.27 g/mol
Physical StateColorless to light yellow clear liquid
Boiling Point97°C
CAS Number4359-57-3
EINECS224-438-9
Purity (GC)Min. 97.0%
MDL NumberMFCD00216992

Like other dioxolanes, 2-Heptyl-1,3-dioxolane exhibits chemical properties characteristic of cyclic ethers. It contains both ether and alcohol functionalities within its structure, which influence its reactivity and solubility properties. The compound tends to be stable under normal conditions but can undergo reactions typical of ethers, such as ring-opening under acidic conditions and oxidation in the presence of strong oxidizing agents.

The presence of the heptyl chain contributes to the compound's hydrophobic nature, making it less soluble in water but more soluble in organic solvents. This amphiphilic character—polar ether functionalities combined with a non-polar alkyl chain—gives 2-Heptyl-1,3-dioxolane unique solubility properties that can be advantageous in certain applications.

Synthesis Methods and Production

The synthesis of 2-Heptyl-1,3-dioxolane typically involves an acetalization reaction between an aldehyde (specifically octanal or heptanal derivatives) and ethylene glycol in the presence of an acid catalyst. This reaction follows the general pattern for dioxolane formation, which is well-established in organic chemistry.

General Synthetic Approach

The most common synthetic pathway involves the reaction of n-octanal (also known as octanal or caprylaldehyde) with ethylene glycol under acidic conditions . The acid catalyst facilitates the formation of the five-membered dioxolane ring by promoting the removal of water during the reaction. The reaction can be represented as:

n-Octanal + Ethylene glycol → 2-Heptyl-1,3-dioxolane + H₂O

Common acid catalysts for this reaction include:

  • Hydrochloric acid (in small amounts, typically 0.1 mol%)

  • Amberlyst-15 and other solid acid catalysts

  • p-Toluenesulfonic acid

Research indicates that the acetalization reaction can proceed efficiently with just 0.1 mol% hydrochloric acid, allowing for a relatively clean and straightforward synthesis . The reaction typically occurs at ambient temperature and can reach completion within 30 minutes under optimized conditions .

Alternative Synthesis Methods

Alternative methods for synthesizing 2-Heptyl-1,3-dioxolane include:

  • Using trimethyl orthoformate (TMOF) as a dehydrating agent to facilitate the acetalization reaction

  • Employing different acid catalysts such as BF₃·Et₂O or ZnCl₂ for specific applications

  • Utilizing continuous flow chemistry techniques for industrial-scale production

The choice of synthesis method often depends on the scale of production, available starting materials, and the desired purity of the final product. For larger-scale syntheses, methods that minimize waste and maximize atom economy are generally preferred .

Chemical Reactivity and Behavior

The chemical behavior of 2-Heptyl-1,3-dioxolane is largely determined by its cyclic ether structure and the presence of the heptyl substituent. Understanding these reactivity patterns is essential for utilizing the compound effectively in various applications.

Ring Opening Reactions

Like other acetals, 2-Heptyl-1,3-dioxolane can undergo acid-catalyzed ring-opening reactions. Under acidic conditions, the dioxolane ring can be cleaved to regenerate the original aldehyde (n-octanal) and ethylene glycol. This reversibility is a key feature that makes dioxolanes valuable as protecting groups in organic synthesis.

The mechanism for this reaction typically involves:

  • Protonation of one of the oxygen atoms in the dioxolane ring

  • Formation of an oxonium ion intermediate

  • Nucleophilic attack by water or another nucleophile

  • Cleavage of the ring structure

Stability Characteristics

2-Heptyl-1,3-dioxolane demonstrates considerable stability under neutral and basic conditions, which contributes to its utility in various applications. The compound is generally stable in the absence of strong acids or oxidizing agents, with the dioxolane ring providing a protective environment for the central carbon atom.

The stability of the compound can be influenced by factors such as:

  • pH of the environment

  • Temperature and pressure conditions

  • Presence of catalytic species

  • Exposure to light or other forms of radiation

Understanding these stability parameters is crucial for proper handling, storage, and application of 2-Heptyl-1,3-dioxolane in research and industrial settings.

Comparative Analysis with Related Compounds

Understanding 2-Heptyl-1,3-dioxolane in the context of related compounds provides valuable insights into its distinctive properties and potential applications. Several structurally similar compounds appear in the search results, allowing for meaningful comparisons.

Comparison with Other Substituted Dioxolanes

Table 2: Comparative Analysis of 2-Heptyl-1,3-dioxolane and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesReference
2-Heptyl-1,3-dioxolaneC₁₀H₂₀O₂172.27 g/molFive-membered ring with heptyl substituent
2-Heptyl-2-(oct-7-YN-1-YL)-1,3-dioxolaneNot specifiedNot specifiedDioxolane with heptyl and octynyl substituents
2-Heptyl-2-pentyl-1,3-dioxolaneNot specifiedNot specifiedDioxolane with heptyl and pentyl substituents
2-(2-heptyl-1,3-dioxolan-2-yl)ethanolC₁₂H₂₄O₃216.32 g/molDioxolane with heptyl and hydroxyethyl groups

The compounds listed in Table 2 share the basic dioxolane ring structure but differ in their substituent patterns. These structural variations lead to differences in physical properties, reactivity, and potential applications .

For instance, 2-(2-heptyl-1,3-dioxolan-2-yl)ethanol contains an additional hydroxyl group, which introduces enhanced hydrophilicity and potential for further functionalization compared to 2-Heptyl-1,3-dioxolane . Similarly, 2-Heptyl-2-pentyl-1,3-dioxolane features two alkyl substituents at the 2-position, potentially affecting the stability and steric properties of the molecule.

Structure-Property Relationships

The comparison of these related compounds reveals important structure-property relationships:

  • The length and nature of alkyl substituents significantly impact physical properties such as boiling point, solubility, and viscosity

  • The presence of additional functional groups (like the hydroxyl group in 2-(2-heptyl-1,3-dioxolan-2-yl)ethanol) introduces new reactivity patterns and application possibilities

  • Substitution patterns affect the stability of the dioxolane ring and its susceptibility to ring-opening reactions

These relationships provide valuable guidance for predicting the behavior of 2-Heptyl-1,3-dioxolane in various applications and for designing related compounds with tailored properties.

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